

Technical Guide: Physical Properties of 2-(Benzyloxy)ethanamine Hydrochloride

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Compound of Interest

Compound Name: 2-(Benzyloxy)ethanamine
hydrochloride

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Introduction

2-(Benzyloxy)ethanamine hydrochloride is a primary amine that features a benzyl ether functional group. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical properties of **2-(Benzyloxy)ethanamine hydrochloride**, outlines standard experimental protocols for their determination, and presents a logical workflow for its chemical characterization.

Core Physical Properties

The physical characteristics of **2-(Benzyloxy)ethanamine hydrochloride** are pivotal for its use in synthetic chemistry and drug design. These properties dictate the choice of appropriate solvents, reaction conditions, and purification methods.

Data Presentation

The quantitative physical and chemical data for **2-(Benzyloxy)ethanamine hydrochloride** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Chemical Name	2-(Benzyloxy)ethanamine hydrochloride	[1]
CAS Number	10578-75-3	[1][2]
Molecular Formula	C ₉ H ₁₄ ClNO	[1]
Molecular Weight	187.67 g/mol	[2][3]
Appearance	Off-white solid	[3]
Melting Point	142 °C	[2][3]
Boiling Point	240.6 °C at 760 mmHg	[3]
Solubility	Quantitative data for the hydrochloride salt in common laboratory solvents is not readily available in the cited sources. The free base, 2-(Benzyloxy)ethanamine, is soluble in many organic solvents such as ethanol, toluene, and dichloromethane. [4] It is also soluble in DMSO. [5]	
¹ H-NMR (400 MHz, DMSO-d ₆)	δ 3.01 (t, J=5.20 Hz, 2H), 3.63 (t, J=5.60 Hz, 2H), 4.54 (s, 2H), 7.35-7.36 (m, 5H), 8.01 (bs, 3H)	[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical constants of a solid compound like **2-(Benzyloxy)ethanamine hydrochloride**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

- **Sample Preparation:** A small quantity of the dry, crystalline **2-(Benzyloxy)ethanamine hydrochloride** is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.[\[6\]](#)
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or a digital temperature probe.[\[1\]](#)
- **Heating and Observation:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[\[7\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

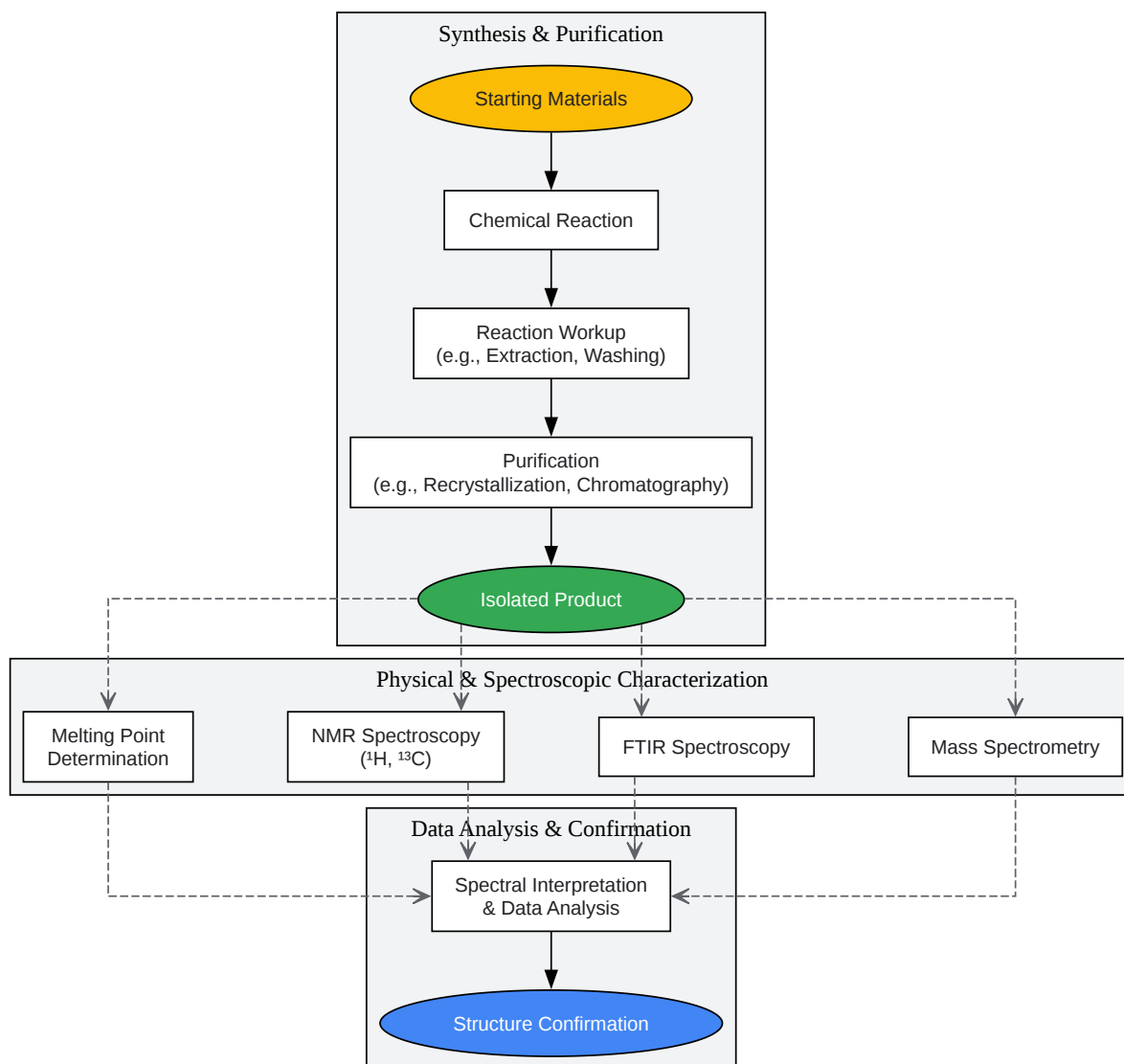
Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **2-(Benzyloxy)ethanamine hydrochloride** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as reported in the literature) in an NMR tube.[\[3\]](#)[\[8\]](#) A common solvent choice for many organic compounds is deuterated chloroform (CDCl₃).[\[8\]](#)
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

- **Data Acquisition:** The ^1H -NMR spectrum is acquired using a standard pulse sequence. Key acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized to ensure a good signal-to-noise ratio.^[8]
- **Data Processing and Analysis:** The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected. The chemical shifts (δ) are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.^[9] The integration of the signals provides the relative ratio of the different types of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.^[10]

Visualization of Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound such as **2-(Benzyloxy)ethanamine hydrochloride**.



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Caption: Workflow for Synthesis and Characterization.

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